molecular formula C12H12O3 B14705120 3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene] CAS No. 23143-06-8

3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]

Katalognummer: B14705120
CAS-Nummer: 23143-06-8
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: XXTJFXSIJQKJGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dioxolane ring fused to a naphtho[1,8a-b]oxirene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a naphthalene derivative and a dioxolane precursor, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] is unique due to its specific combination of a 1,3-dioxolane ring and a naphtho[1,8a-b]oxirene system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

23143-06-8

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

spiro[1,3-dioxolane-2,7'-3,8-dihydronaphtho[1,8a-b]oxirene]

InChI

InChI=1S/C12H12O3/c1-2-9-4-5-11(13-6-7-14-11)8-12(9)10(3-1)15-12/h2-5H,1,6-8H2

InChI-Schlüssel

XXTJFXSIJQKJGG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(O1)CC34C(=CCC=C3O4)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.